molecular formula C8H5F5O2 B14037357 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene

Cat. No.: B14037357
M. Wt: 228.12 g/mol
InChI Key: VQVRGLBZMMAHES-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-4-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-6-1-5(11)7(2-4(6)10)15-8(12)13/h1-2,8H,3H2

InChI Key

VQVRGLBZMMAHES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)F)OCF

Origin of Product

United States

Preparation Methods

General Approaches

The introduction of fluoromethoxy (-OCH2F) and difluoromethoxy (-OCF2H) groups into aromatic rings is commonly achieved via:

Detailed Preparation Methods of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene

Starting Materials and Key Intermediates

  • Arylboronic acids and bromobenzene derivatives with fluorine substitutions serve as primary substrates.
  • Commercially available bromodifluoromethoxybenzene is used as a source for difluoromethoxy groups.
  • Chlorofluoromethane is used for monofluoromethoxy group introduction.

Synthetic Route Overview

The synthesis generally follows a multi-step sequence involving:

  • Suzuki–Miyaura Coupling
    Coupling of appropriately substituted arylboronic acids with bromobenzene derivatives under palladium catalysis (Pd(PPh3)4 or Pd2(dba)3·CHCl3) in the presence of bases like K3PO4 or Na2CO3, often under microwave irradiation or thermal conditions, to form key intermediates possessing fluorine substituents on the aromatic ring.

  • Fluoroalkylation
    Alkylation of phenolic intermediates with chlorofluoromethane or bromodifluoromethoxy reagents to install fluoromethoxy or difluoromethoxy groups. This step is typically carried out at room temperature or under mild heating with bases such as K2CO3 or KOtBu.

  • Oxidation and Functional Group Transformations
    When necessary, oxidation steps (e.g., using RuCl3/NaIO4 or H2SO4) are employed to convert sulfanyl groups to sulfones or to adjust oxidation states for further functionalization.

  • Purification
    Products are purified by chromatography, often silica gel column chromatography using mixtures such as MeOH/EtOAc.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Suzuki–Miyaura Coupling Pd(PPh3)4, K3PO4, 1,4-dioxane, 110°C Formation of fluorinated biphenyl intermediates
2 Fluoroalkylation Chlorofluoromethane, K2CO3, acetone, rt Introduction of fluoromethoxy substituent
3 Difluoromethoxy coupling Bromodifluoromethoxybenzene, Pd catalyst Introduction of difluoromethoxy substituent
4 Oxidation (if needed) RuCl3, NaIO4, ACN/DCM, rt Conversion of sulfanyl to sulfone groups
5 Purification Silica gel chromatography Isolation of pure target compound

Example from Literature

A study by García-Cárceles et al. (2022) describes the synthesis of difluoromethoxy analogues by coupling (4-formylphenyl)boronic acid with bromodifluoromethoxybenzene to obtain compounds analogous to this compound with yields ranging from 77% to 89% under microwave irradiation or thermal conditions.

An alternative approach involves the conversion of methyl thionoesters into difluoro(methoxy)methyl derivatives using a combination of tin(IV) chloride (SnCl4) and diethylaminosulfur trifluoride (DAST). This method allows direct introduction of difluoromethoxy groups onto aromatic rings bearing thionoester functionalities.

Patent-Based Synthetic Route

According to patent WO2007038271A1, the synthesis of compounds bearing difluoromethoxy groups can be achieved via:

  • Reaction of ethynylbenzene derivatives with 4-(difluoromethoxy)-1-iodobenzene using Pd catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)) and CuI to afford phenylethynylbenzene intermediates.
  • Subsequent oxidation of alkynes to diketones using oxidizing agents such as KMnO4/I2 in DMSO.
  • Condensation of diketones with aminoguanidine derivatives in the presence of bases (metal carbonates) to yield the target compounds.

This method is more complex and suited for multifunctionalized derivatives but provides an alternative synthetic toolkit.

Data Table: Summary of Key Preparation Conditions and Yields

Compound Type Key Reagents/Conditions Yield (%) Reference
Difluoromethoxy aromatic compounds Suzuki–Miyaura coupling with bromodifluoromethoxybenzene, Pd catalyst, K3PO4, 110°C 77–89
Monofluoromethoxy derivatives Alkylation with chlorofluoromethane, K2CO3, acetone, rt 56–quantitative
Difluoro(methoxy)methyl derivatives SnCl4/DAST conversion of methyl thionoesters Not specified
Phenylethynylbenzene intermediates Pd-catalyzed coupling of ethynylbenzene and 4-(difluoromethoxy)-1-iodobenzene, CuI Not specified

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or methoxylated derivatives, while coupling reactions can produce larger aromatic compounds .

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene involves its interactions with molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy groups can also influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Benzene vs. Fluorinated Derivatives: Benzene (C₆H₆) exhibits delocalized π-electron systems, but fluorinated derivatives like the target compound have enhanced electronegativity and reduced electron density due to fluorine substituents. Fluorinated alkoxy groups (e.g., -OCF₃, -OCF₂H) introduce steric and electronic effects that alter reactivity and stability compared to non-fluorinated analogs .
  • Substitution Patterns: The target compound’s substitution pattern (1,4-difluoro; 2,5-fluoromethoxy) contrasts with simpler fluorobenzenes (e.g., 1,3,5-trifluorobenzene or hexafluorobenzene).

Electron-Stimulated Desorption (ESD) Mechanisms

Studies on condensed benzene (–9) reveal that ESD yields depend on:

Electron Impact Energy :

  • For benzene, anion and cation yields peak at ~500 eV and decrease at higher energies due to competing mechanisms like dipolar dissociation (DD) and dissociative electron attachment (DEA) .
  • Fluorinated derivatives may exhibit altered thresholds due to stronger C-F bonds (bond energy ~485 kJ/mol vs. C-H ~413 kJ/mol) .

Film Thickness: Benzene films on Pt show suppressed cation desorption above 2 monolayers (ML), attributed to metal-induced charge neutralization . Fluorinated analogs might show reduced metal interactions due to weaker adsorption or steric hindrance from bulky substituents.

Comparison with Pyrimidine and Other Aromatics

  • Pyrimidine on Pt :
    Pyrimidine exhibits anion/cation yield ratios one order of magnitude smaller than benzene, likely due to reduced metal effects when an argon buffer layer is used . Fluorinated aromatics could show similar buffering effects depending on substituent size.

  • Thiophene and Toluene :
    Adsorption studies () indicate that electron-withdrawing groups (e.g., -F, -CF₃) reduce binding energies on Pt surfaces compared to electron-donating groups .

Data Tables

Table 1: ESD Yields for Benzene vs. Hypothetical Fluorinated Analogues
Property Benzene (C₆H₆) Hypothetical Fluorinated Benzene Analogue
Peak Anion Yield (500 eV) ~1.5 × 10⁻⁵ ions/electron Likely lower due to stronger C-F bonds
Cation Suppression (>2 ML) Significant due to Pt interactions Potentially reduced with fluorinated groups
Dominant ESD Mechanism Dipolar Dissociation (DD) DD with possible DEA contributions
Table 2: Adsorption Properties on Pt Surfaces
Compound Binding Energy (eV) Reactivity with Pt Clusters
Benzene ~1.2–1.5 High (forms π-complexes)
Hexafluorobenzene ~0.8–1.0 Lower (steric/electronic effects)
Target Compound* Not reported Likely reduced due to -OCF₂/OCF₃

*Hypothetical values based on fluorinated analogs.

Biological Activity

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene (CAS Number: 1803833-44-4) is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H5F5O2
  • Molar Mass : 228.12 g/mol
  • Structure : The compound features multiple fluorine substituents and methoxy groups, which significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets due to the presence of fluorine atoms and methoxy groups. These interactions can modulate enzyme activities and affect biochemical pathways, leading to potential therapeutic effects.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Its structural features allow it to interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound in vitro and in vivo. Below are notable findings:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line/ModelObserved EffectIC50 Value
MIA PaCa-2 (pancreatic cancer)Inhibition of ATP production118.5 nM
UM16 (pancreatic cancer)Cytotoxicity in galactose medium0.58 μM

Case Studies

  • Inhibition of Mitochondrial Function :
    In a study focused on mitochondrial inhibitors, this compound was shown to significantly deplete ATP production in MIA PaCa-2 cells when glucose was replaced with galactose. This shift forces cells to rely on oxidative phosphorylation (OXPHOS), making them more susceptible to inhibitors that target mitochondrial function .
  • Cytotoxicity Assessment :
    The compound demonstrated cytotoxic effects in UM16 pancreatic cancer cells with an IC50 value of 0.58 μM, indicating its potential as a therapeutic agent against certain cancer types . The selectivity for cancer cells over normal cells suggests that this compound could be developed further for targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for preparing 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene, and what methodological considerations are critical for purity?

Synthesis typically involves halogenation and alkoxylation steps. A common approach includes:

  • Fluorination : Electrophilic substitution using HF or fluorinating agents under controlled conditions to introduce fluorine atoms at positions 1 and 4 .
  • Alkoxylation : Sequential substitution with difluoromethoxy and fluoromethoxy groups via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and catalysts like K2CO3 .
  • Purification : Distillation (bp ~65–92°C for fluorinated benzene derivatives) or column chromatography with non-polar solvents to isolate the target compound .
    Critical Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-halogenation. Use inert atmospheres to prevent hydrolysis of alkoxy groups .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy :
    • ¹⁹F NMR : Distinct peaks for -OCHF₂ (-120 to -140 ppm) and -OCH₂F (-80 to -100 ppm) confirm substituent positions .
    • ¹H NMR : Aromatic protons show splitting patterns (e.g., doublets for ortho-fluorine coupling) .
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 240–250 (exact mass depends on isotopic fluorine distribution) .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and ether C-O (1200–1300 cm⁻¹) validate functional groups .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Thermal Stability : Conduct accelerated degradation studies (40–60°C) to monitor decomposition via HPLC. Fluorinated ethers are prone to hydrolysis; store under anhydrous conditions .
  • Light Sensitivity : UV-Vis spectroscopy can detect photo-degradation products. Use amber glassware for long-term storage .

Advanced Research Questions

Q. How can contradictory reactivity data for fluorinated substituents in cross-coupling reactions be resolved?

Fluorine’s electron-withdrawing effects can suppress or enhance reactivity depending on reaction conditions:

  • Electrophilic Aromatic Substitution (EAS) : Steric hindrance from -OCHF₂ may slow reactivity. Use DFT calculations to map electronic effects .
  • Suzuki-Miyaura Coupling : Optimize Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and base (Cs₂CO₃) to mitigate deactivation by fluorine .
    Data Reconciliation : Compare kinetic studies (e.g., Arrhenius plots) under controlled temperatures and solvent polarities to isolate variables .

Q. What role does this compound play in designing fluorinated drug candidates, and how are structural modifications validated?

  • Bioisosteric Replacement : The difluoromethoxy group mimics -OCH₃ while enhancing metabolic stability. Test in vitro CYP450 assays to assess pharmacokinetics .
  • SAR Studies : Modify the fluoromethoxy position and evaluate binding affinity (e.g., via SPR or crystallography for target proteins) .
    Validation : Use parallel synthesis to generate derivatives, followed by docking simulations (AutoDock Vina) and in vivo efficacy trials .

Q. What mechanistic insights explain the compound’s behavior in radical-mediated reactions?

  • Radical Stability : Fluorine’s electronegativity stabilizes adjacent radicals, as shown in ESR studies of analogous difluorobenzene derivatives .
  • Selectivity : Competitive HAT (Hydrogen Atom Transfer) pathways are influenced by the fluoromethoxy group’s inductive effects. Use deuterium labeling to trace reaction pathways .

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